molecular formula C7H11IN2O B13567115 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole

5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole

Cat. No.: B13567115
M. Wt: 266.08 g/mol
InChI Key: FFWVWHPHJRRETO-UHFFFAOYSA-N
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Description

5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an iodine atom at the 5th position, an isopropyl group at the 1st position, and a methoxy group at the 4th position on the pyrazole ring.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom, isopropyl group, and methoxy group makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H11IN2O

Molecular Weight

266.08 g/mol

IUPAC Name

5-iodo-4-methoxy-1-propan-2-ylpyrazole

InChI

InChI=1S/C7H11IN2O/c1-5(2)10-7(8)6(11-3)4-9-10/h4-5H,1-3H3

InChI Key

FFWVWHPHJRRETO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)OC)I

Origin of Product

United States

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